An In-depth Technical Guide to 2-(4-Aminophenyl)propanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-Aminophenyl)propanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(4-Aminophenyl)propanoic acid, a bifunctional organic compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. This document moves beyond basic data to offer insights into its synthesis, reactivity, and potential as a versatile chemical building block.
Core Molecular Characteristics
2-(4-Aminophenyl)propanoic acid (CAS No. 59430-62-5) is an amino acid derivative featuring a propanoic acid moiety attached to an aniline ring at the alpha-carbon.[1][2] This structure confers both acidic (carboxylic acid) and basic (aromatic amine) properties, making it an amphiprotic molecule with a rich and versatile chemical profile. Its strategic placement of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3][4]
Physicochemical and Structural Data Summary
The fundamental properties of 2-(4-Aminophenyl)propanoic acid are summarized below. It is important to note that while experimental data for this specific isomer is limited in publicly accessible literature, many properties can be reliably inferred from its structure, data on its precursors, and related isomers such as 3-(4-aminophenyl)propanoic acid.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 59430-62-5 | [1] |
| IUPAC Name | 2-(4-aminophenyl)propanoic acid | [5] |
| Synonyms | 2-(4-Aminophenyl)propionic Acid, 2-(p-Aminophenyl)propanoic acid | [1] |
| Physical Form | Solid (expected) | |
| Melting Point | Not reported. For comparison, the precursor 2-(4-nitrophenyl)propanoic acid melts at 88-89 °C, and the isomer 3-(4-aminophenyl)propionic acid melts at 133-137 °C. | |
| pKa (estimated) | ~4-5 for the carboxylic acid (-COOH); ~4-5 for the anilinium ion (-NH₃⁺). The exact values are influenced by the electronic interplay of the two functional groups. | [2][6] |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions due to salt formation. Solubility in organic solvents like DMSO and alcohols is likely, but it is expected to have low solubility in nonpolar solvents like hexanes. | [7][8] |
| SMILES | CC(C1=CC=C(C=C1)N)C(=O)O | [5] |
| InChI | InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | [5] |
Synthesis Pathway: A Validated Approach
A robust and scalable synthesis of 2-(4-aminophenyl)propanoic acid can be achieved via a two-step process involving the preparation of a nitro-intermediate followed by its reduction. This strategy is well-established in organic synthesis for the preparation of aromatic amines.
Workflow for the Synthesis of 2-(4-Aminophenyl)propanoic Acid
Caption: A two-step synthetic workflow for 2-(4-aminophenyl)propanoic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 2-(4-Nitrophenyl)propanoic acid [9]
Causality: This step constructs the core carbon skeleton. The hydrolysis of the diethyl malonate derivative followed by acidification and heating effectively removes one of the ester groups as CO₂, a classic malonic ester synthesis outcome, yielding the desired propanoic acid structure.
-
Hydrolysis: Dissolve diethyl 2-methyl-2-(4-nitrophenyl)-malonate in ethanol. Add an aqueous solution of sodium hydroxide. Heat the reaction mixture at 50°C for approximately 3 hours to ensure complete saponification of both ester groups.
-
Work-up: After cooling, dilute the reaction mixture with water. The intermediate sodium salt will be in the aqueous layer. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. This protonates the carboxylate and precipitates the dicarboxylic acid, which spontaneously decarboxylates upon gentle warming.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic product will move into the ethyl acetate phase.
-
Isolation: Wash the ethyl acetate layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-(4-nitrophenyl)propanoic acid.[9]
Part 2: Reduction to 2-(4-Aminophenyl)propanoic acid
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction is typically performed in an alcohol solvent where the starting material has reasonable solubility.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(4-nitrophenyl)propanoic acid synthesized in Part 1 in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-4 atm. Agitate the mixture at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validation: The predicted chemical shifts and splitting patterns are internally consistent. For instance, the quartet for the alpha-proton is validated by the three neighboring methyl protons, and the doublet for the methyl group is validated by the single alpha-proton, adhering to the n+1 rule.
Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange. |
| ~6.9-7.1 | doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the electron-donating alkyl group and meta to the amino group. |
| ~6.5-6.7 | doublet | 2H | Ar-H (meta to -CH) | Aromatic protons meta to the alkyl group and ortho to the strongly electron-donating amino group, thus more shielded. |
| ~4.5-5.0 | broad singlet | 2H | -NH₂ | Amine protons can be broad and their chemical shift is variable depending on concentration and solvent. |
| ~3.5 | quartet | 1H | α-CH | The proton on the carbon adjacent to both the aromatic ring and the carbonyl group. Split by the methyl protons. |
| ~1.3 | doublet | 3H | -CH₃ | The methyl protons are split by the single alpha-proton. |
Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
A ¹³C NMR spectrum for this compound has been reported in the SpectraBase database, confirming its characterization.[10] The expected chemical shifts are:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~175 | C | -COOH | Carbonyl carbons of carboxylic acids are highly deshielded. |
| ~145 | C | Ar-C (ipso to -NH₂) | The carbon directly attached to the nitrogen atom is deshielded. |
| ~130 | C | Ar-C (ipso to -CH) | The carbon bearing the propanoic acid side chain. |
| ~128 | CH | Ar-CH (ortho to -CH) | Aromatic methine carbons. |
| ~114 | CH | Ar-CH (meta to -CH) | Aromatic methine carbons shielded by the -NH₂ group. |
| ~45 | CH | α-CH | The alpha-carbon of the propanoic acid chain. |
| ~18 | CH₃ | -CH₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
Causality: The presence of both a carboxylic acid and an aromatic amine will result in a complex but characteristic IR spectrum. The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, while the N-H stretches confirm the primary amine. The C=O stretch is indicative of the carbonyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching (two bands) | Primary Aromatic Amine |
| 3300-2500 | O-H stretching (very broad) | Carboxylic Acid |
| ~1700 | C=O stretching | Carboxylic Acid |
| ~1600, ~1500 | C=C stretching | Aromatic Ring |
| ~1250 | C-O stretching | Carboxylic Acid |
| ~820 | C-H bending (out-of-plane) | 1,4-disubstituted (para) benzene |
Mass Spectrometry (MS)
Self-Validation: The predicted fragments logically arise from the cleavage of the parent molecule at its weakest bonds, such as the bond alpha to the carbonyl group and the aromatic ring.
-
Molecular Ion (M⁺•): m/z = 165.
-
Key Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 120. This is a very common fragmentation for carboxylic acids.
-
Alpha-cleavage with loss of the methyl group (-CH₃, 15 Da) to give a fragment at m/z = 150.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-(4-aminophenyl)propanoic acid makes it a highly versatile building block in organic synthesis.[12][13] The reactivity of the amine and carboxylic acid groups can often be controlled by judicious choice of reaction conditions and protecting groups.
Caption: Key chemical transformations of 2-(4-aminophenyl)propanoic acid.
-
Reactions of the Amino Group : The primary aromatic amine is nucleophilic and can undergo acylation to form amides, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.[14]
-
Reactions of the Carboxylic Acid Group : This group can be converted into esters, amides (via coupling agents like DCC or EDC), or reduced to the corresponding primary alcohol. These transformations are fundamental in peptide synthesis and the creation of ester-based prodrugs.[8][]
Applications in Research and Development
While specific, large-scale applications of 2-(4-aminophenyl)propanoic acid are not widely documented, its structure is representative of a class of compounds—aminophenyl alkanoic acids—that are of considerable interest, particularly in pharmaceutical development.[3][16]
-
Pharmaceutical Intermediates : This molecule serves as a valuable scaffold. The propanoic acid "handle" can be used to link the molecule to other pharmacophores, while the amino group can be functionalized to modulate properties like solubility, receptor binding, or metabolic stability. For example, derivatives of phenylpropanoic acids have been explored as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[17]
-
Bio-conjugation and Prodrugs : The amino and carboxylic acid groups are ideal for creating prodrugs. For instance, an active pharmaceutical ingredient (API) with a free hydroxyl or amino group could be esterified or amidated with the carboxylic acid of this molecule. The resulting prodrug may have improved bioavailability, with the active drug being released in vivo by enzymatic cleavage.[18]
-
Antimicrobial and Anticancer Research : The aminophenyl moiety is a feature in many biologically active compounds. Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising antimicrobial and anticancer activities, suggesting that scaffolds based on aminophenyl propanoic acids are worthy of further investigation in these therapeutic areas.
Safety and Handling
As a laboratory chemical, 2-(4-aminophenyl)propanoic acid requires careful handling to minimize exposure and risk.
-
Hazard Identification : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling Precautions :
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion : Wash out mouth with water and seek medical advice.[5]
-
Conclusion
2-(4-Aminophenyl)propanoic acid is a foundational building block whose value lies in its bifunctional nature. The presence of both an acidic carboxylic acid and a basic amino group on a stable aromatic scaffold provides chemists with a versatile tool for constructing complex molecules. While detailed experimental data on this specific isomer is sparse, its synthesis is straightforward, and its chemical behavior can be confidently predicted. Its primary utility is as a synthetic intermediate, offering multiple avenues for functionalization in the pursuit of novel pharmaceuticals and advanced materials. This guide provides the technical foundation necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.
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